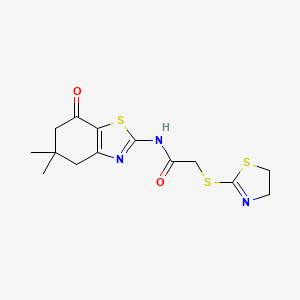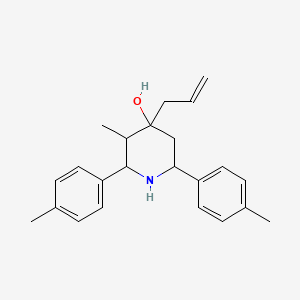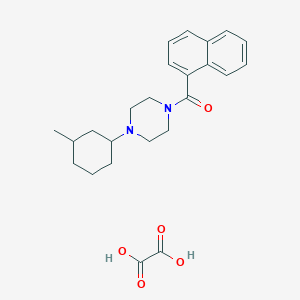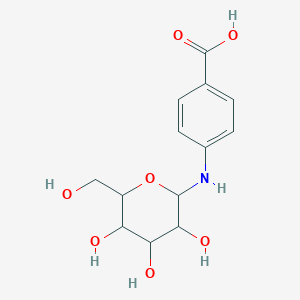![molecular formula C16H16Cl2O2 B5176804 1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenoxy)butane, is a synthetic organic compound that belongs to the family of chlorobenzenes. It has been widely used in various industrial applications such as the production of plasticizers, flame retardants, and herbicides. In recent years, there has been an increasing interest in the scientific community to explore the potential applications of this compound in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in their activity and function. Some studies have suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of important biomolecules such as nucleic acids and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) are still under investigation. However, some studies have suggested that it may have potential therapeutic applications in the treatment of certain diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) in lab experiments is its relatively low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective and readily available compound for research purposes. However, its low solubility in water and some organic solvents can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is the development of novel drug delivery systems using this compound as a building block. Another direction is the synthesis of new organic compounds with potential biological activity based on the structure of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound, as well as to explore its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been used in various scientific research applications such as the development of novel materials for drug delivery, the synthesis of new organic compounds with potential biological activity, and the investigation of the mechanism of action of certain enzymes and proteins.
Eigenschaften
IUPAC Name |
1-chloro-2-[4-(2-chlorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDIVLGFWQSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)
![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)


![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)